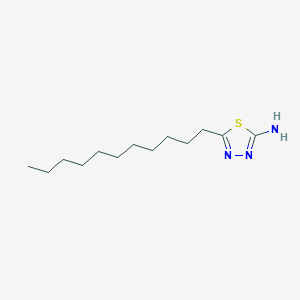

5-Undecyl-1,3,4-thiadiazol-2-amine

Description

Evolution and Significance of Heterocyclic Compounds in Chemical and Biological Sciences

Heterocyclic compounds form the largest and most varied class of organic compounds. ijnrd.org Their journey from curiosities of organic synthesis to indispensable tools in modern science has been driven by their profound impact on biological and chemical sciences. Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in drug design and discovery. ijnrd.orgnih.gov This prevalence is attributed to the ability of heteroatoms like nitrogen, sulfur, and oxygen to influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity. nih.gov The advancement of synthetic methodologies has further fueled the exploration of heterocyclic chemistry, enabling the creation of a vast and diverse chemical space for drug development. nih.govnumberanalytics.com

The significance of heterocyclic compounds extends beyond medicinal chemistry to materials science, agrochemicals, and dyes. openmedicinalchemistryjournal.com In the realm of medicine, they are the foundational structures for a wide array of therapeutic agents, including antibiotics, anticancer agents, anti-inflammatory drugs, and antivirals. numberanalytics.comopenmedicinalchemistryjournal.comijraset.com

Structural Attributes and Pharmacophoric Properties of the 1,3,4-Thiadiazole (B1197879) Nucleus

Among the vast family of heterocycles, the 1,3,4-thiadiazole ring has garnered considerable attention from medicinal chemists. nih.gov This five-membered ring, containing one sulfur and two nitrogen atoms, exists in four isomeric forms, with the 1,3,4-isomer being of particular interest due to its diverse biological activities. researchgate.net The 1,3,4-thiadiazole scaffold is considered a "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov

Its pharmacological versatility is attributed to several key structural features. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), a core component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes. mdpi.com Furthermore, the mesoionic character of the ring enhances the ability of these compounds to cross cellular membranes, contributing to good oral absorption and bioavailability. mdpi.com The presence of the sulfur atom and the nitrogen atoms provides sites for hydrogen bonding and other molecular interactions, crucial for binding to biological targets. nih.gov

Overview of Reported Research Trends on 1,3,4-Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives has revealed a broad spectrum of pharmacological activities. These compounds have been extensively investigated and have shown promise as:

Antimicrobial Agents: Demonstrating activity against a range of bacteria and fungi. researchgate.netnih.gov

Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines. mdpi.commdpi.com

Anti-inflammatory Agents: Showing potential in mitigating inflammatory processes. researchgate.netnih.gov

Antiviral Agents: Displaying activity against various viruses. nih.gov

Anticonvulsant Agents: Indicating potential in the management of seizures. researchgate.net

Antitubercular Agents: Showing promise in combating tuberculosis. mdpi.comajprd.com

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive modification, leading to the synthesis of novel derivatives with enhanced and specific biological activities. researchgate.nettandfonline.com Current research often focuses on creating hybrid molecules by incorporating the 1,3,4-thiadiazole scaffold into other known bioactive molecules to develop agents with dual or multiple pharmacological effects. nih.govnih.gov

Rationale for In-depth Investigation of 5-Undecyl-1,3,4-thiadiazol-2-amine

The specific compound, this compound, presents a compelling case for detailed scientific investigation. The rationale for this focus stems from the unique combination of its structural components: the 1,3,4-thiadiazol-2-amine core and the long, eleven-carbon undecyl chain at the 5-position.

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a well-established pharmacophore known to contribute to a wide range of biological activities. nih.gov The introduction of a long alkyl chain, such as the undecyl group, can significantly influence the molecule's lipophilicity. This property is crucial for its ability to traverse biological membranes and can impact its pharmacokinetic and pharmacodynamic profile. Research on other long-chain alkyl-substituted thiadiazoles has indicated that the chain length can modulate biological activity, including antibacterial properties. researchgate.net

Therefore, the in-depth study of this compound is warranted to elucidate how the interplay between the polar aminothiadiazole ring and the nonpolar undecyl chain dictates its biological and chemical properties. This investigation could lead to a better understanding of the structure-activity relationships (SAR) for this class of compounds.

Proposed Research Avenues and Their Academic Contributions

To fully understand the potential of this compound, several research avenues are proposed:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its analogues. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography will provide definitive structural information.

Biological Screening: A broad-based biological evaluation is crucial. This should include screening for antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and enzyme inhibitory activities. The results will help to identify the most promising therapeutic areas for this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with varying alkyl chain lengths and different substituents on the amino group will be critical. These studies will provide valuable insights into the structural requirements for optimal biological activity and will guide the design of more potent and selective compounds.

Computational Modeling: Molecular docking and other computational studies can be employed to predict the binding modes of this compound with potential biological targets. This can help to elucidate its mechanism of action at the molecular level. nih.gov

The academic contributions of this research would be significant. It would expand the knowledge base of 1,3,4-thiadiazole chemistry and pharmacology, particularly concerning the influence of long alkyl chains on biological activity. The findings could pave the way for the development of new therapeutic leads for various diseases. Furthermore, the detailed SAR studies will provide a valuable roadmap for medicinal chemists working on the design and synthesis of novel heterocyclic compounds.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are not abundant in the public domain, we can infer its potential properties based on studies of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100539-95-5 | evitachem.com |

| Molecular Formula | C₁₃H₂₅N₃S | Inferred |

| Molecular Weight | 255.43 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | researchgate.net |

Table 2: Potential Biological Activities of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives

| Biological Activity | Observations from Related Compounds | Potential for this compound |

| Antibacterial | Derivatives with alkyl chains have shown activity against various bacterial strains. researchgate.net The lipophilicity imparted by the alkyl chain can enhance membrane permeability. nih.gov | The undecyl chain may enhance antibacterial activity by facilitating passage through bacterial cell walls. |

| Antifungal | Some 5-substituted-1,3,4-thiadiazol-2-amines exhibit antifungal properties. nih.gov | The compound could possess antifungal activity, potentially influenced by the long alkyl chain. |

| Anticancer | The 1,3,4-thiadiazole core is present in many compounds with anticancer activity. mdpi.com | The undecyl group might contribute to cytotoxic effects by interacting with the lipid bilayer of cancer cells. |

| Anti-inflammatory | Carboxamide derivatives of 5-(S-alkyl)-1,3,4-thiadiazoles have shown anti-inflammatory properties. nih.gov | The core structure suggests potential for anti-inflammatory activity. |

Structure

3D Structure

Properties

IUPAC Name |

5-undecyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-16-13(14)17-12/h2-11H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXQTLYYRDRLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100539-95-5 | |

| Record name | 5-UNDECYL-1,3,4-THIADIAZOL-2-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Undecyl 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes to 2-Amino-1,3,4-thiadiazole (B1665364) Core Structures

The foundational methods for synthesizing the 2-amino-1,3,4-thiadiazole scaffold are well-documented in chemical literature. These routes offer reliable pathways to the target heterocyclic system and can be adapted for the specific synthesis of 5-Undecyl-1,3,4-thiadiazol-2-amine by utilizing undecanoic acid or its derivatives as the starting material to introduce the C11 alkyl chain at the 5-position.

Cyclodehydration Reactions Involving Thiosemicarbazides and Carboxylic Acid Derivatives

A prevalent and classical method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation and subsequent cyclodehydration of a carboxylic acid with thiosemicarbazide (B42300). In the context of this compound, undecanoic acid serves as the carboxylic acid derivative. The reaction typically proceeds by heating the reactants in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The acid facilitates both the initial acylation of the thiosemicarbazide and the subsequent intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole (B1197879) ring.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of undecanoic acid, forming an acylthiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed dehydration, leading to the formation of the 5-undecyl-2-amino-1,3,4-thiadiazole ring. The choice of acid catalyst and reaction conditions can significantly influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Ref. |

| Undecanoic Acid | Thiosemicarbazide | Concentrated H₂SO₄ or PPA | Acylation followed by cyclodehydration | |

| Undecanoic Acid Chloride | Thiosemicarbazide | - | Acylation followed by cyclization | |

| Undecanoic Acid Ester | Thiosemicarbazide | Acid or Base catalyst | Transamidation followed by cyclization |

Utilisation of Acylhydrazines and Sulfur Sources for Ring Closure

An alternative strategy for the construction of the 1,3,4-thiadiazole ring involves the reaction of acylhydrazines with a sulfur source. For the synthesis of this compound, undecanoyl hydrazine (B178648) would be the key acylhydrazine intermediate. This intermediate can be reacted with various sulfur-containing reagents, such as carbon disulfide or thiophosgene, to facilitate the ring closure.

When carbon disulfide is used, the reaction with the acylhydrazine in the presence of a base leads to the formation of a dithiocarbazate intermediate, which then cyclizes to form a mercapto-substituted thiadiazole. Subsequent amination can yield the desired 2-amino derivative. More direct approaches involve reagents that provide both the carbon and sulfur atoms of the thiadiazole ring.

Conversion from 1,3,4-Oxadiazole (B1194373) Precursors

The 1,3,4-thiadiazole ring can also be accessed through the chemical transformation of a pre-existing 1,3,4-oxadiazole ring. This method involves the reaction of a 2-amino-5-undecyl-1,3,4-oxadiazole with a thionating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. This reaction effectively replaces the oxygen atom in the oxadiazole ring with a sulfur atom to yield the corresponding thiadiazole.

This route is particularly useful if the corresponding 1,3,4-oxadiazole precursor is readily available. The reaction conditions typically require heating the oxadiazole with the thionating agent in an inert solvent like pyridine (B92270) or toluene.

| Precursor | Reagent | Key Transformation | Ref. |

| 2-Amino-5-undecyl-1,3,4-oxadiazole | Phosphorus Pentasulfide (P₂S₅) | Ring atom exchange (O for S) | |

| 2-Amino-5-undecyl-1,3,4-oxadiazole | Lawesson's Reagent | Thionation |

Optimized and Green Chemistry Approaches for this compound Synthesis

One-Pot Synthetic Protocols Facilitated by Catalysts or Reagents (e.g., Polyphosphate Ester)

For the synthesis of this compound, a one-pot reaction between undecanoic acid and thiosemicarbazide can be effectively promoted by reagents such as polyphosphate ester (PPE). PPE acts as both a condensing agent and a cyclizing agent, facilitating the entire reaction sequence under milder conditions compared to traditional strong acids. The reaction typically involves heating the mixture of reactants with PPE in a suitable solvent, leading directly to the desired product.

| Reactants | Catalyst/Reagent | Advantages | Ref. |

| Undecanoic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | One-pot procedure, milder conditions, good yields | |

| Undecanoic Acid, Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | One-pot, often high yielding |

Microwave-Assisted and Ultrasonic Irradiation Methods

The application of microwave irradiation and ultrasonic energy has revolutionized many organic syntheses, including the formation of heterocyclic compounds. These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in much shorter timeframes compared to conventional heating methods.

Microwave-Assisted Synthesis: In the microwave-assisted synthesis of this compound, the reaction mixture of undecanoic acid and thiosemicarbazide, often with a catalytic amount of acid, is subjected to microwave irradiation. The rapid and uniform heating provided by microwaves can dramatically reduce the reaction time from hours to minutes. This method is also amenable to solvent-free conditions, further enhancing its green credentials.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can promote chemical reactions. The synthesis of 2-amino-1,3,4-thiadiazole derivatives has been successfully carried out under ultrasonic irradiation, often at room temperature, which minimizes energy consumption and the formation of byproducts. This technique can be applied to the reaction of undecanoic acid and thiosemicarbazide to afford this compound in an energy-efficient manner.

| Method | Energy Source | Key Advantages | Ref. |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, higher yields, potential for solvent-free conditions | |

| Ultrasonic Irradiation | Ultrasound Waves | Energy efficiency, often at room temperature, improved yields |

Derivatization Strategies of the 2-Amine Functionality in this compound

The primary amino group at the C2 position of the 1,3,4-thiadiazole ring is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse structural motifs and functionalities.

Formation of Schiff Bases and Related Imine Analogues

The reaction of the 2-amino group of 5-substituted-1,3,4-thiadiazol-2-amines with various aromatic and heteroaromatic aldehydes is a common strategy to synthesize Schiff bases (imines). This condensation reaction is typically carried out by refluxing equimolar amounts of the amine and the aldehyde in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, often with a catalytic amount of acid.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of an imine. This straightforward synthesis allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's electronic and steric properties. For this compound, this would involve its reaction with a selected aldehyde to yield the corresponding N-((5-undecyl-1,3,4-thiadiazol-2-yl)imino)methyl derivative.

Table 1: Examples of Aldehydes for Schiff Base Formation

| Aldehyde | Potential Product Substituent |

|---|---|

| Benzaldehyde | Phenyl |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl |

| Salicylaldehyde | 2-Hydroxyphenyl |

This table presents potential reactants for the synthesis of Schiff bases with this compound based on general methodologies.

Acylation and Amidation Reactions for Novel Conjugates

The 2-amino group readily undergoes acylation and amidation reactions with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide conjugates. These reactions are fundamental in medicinal chemistry for creating bioconjugates and prodrugs.

The acylation of 2-amino-1,3,4-thiadiazoles is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reacting this compound with acetyl chloride would yield N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide. The introduction of different acyl groups can significantly alter the pharmacological profile of the parent molecule.

Table 2: Representative Acylating and Amidating Agents

| Reagent | Resulting Functional Group |

|---|---|

| Acetyl chloride | Acetamide |

| Benzoyl chloride | Benzamide |

| Succinic anhydride | Succinamic acid |

This table provides examples of reagents that could be used for the acylation and amidation of this compound.

Introduction of Chromophores and Other Functional Groups (e.g., Azo dyes)

The 2-amino group of a 1,3,4-thiadiazole ring can be diazotized and subsequently coupled with various aromatic compounds to form azo dyes. This process involves treating the amine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol or an aniline, to produce a highly colored azo compound.

This synthetic route allows for the incorporation of chromophoric systems, which is of interest in the development of dyes, sensors, and photochemically active compounds. The synthesis of an azo dye from this compound would introduce a diazenyl linkage at the 2-position of the thiadiazole ring.

Modifications to the Undecyl Chain for Structure-Activity Relationship Studies

While this article primarily focuses on the derivatization of the 2-amino group, it is important to note that modifications to the C5-undecyl chain are crucial for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity.

By synthesizing analogues of this compound with varying alkyl chain lengths (e.g., shorter or longer than undecyl), introducing branching, or incorporating functional groups within the chain, researchers can probe the impact of lipophilicity and steric bulk on the compound's activity. Although specific studies on the undecyl derivative are not widely reported, general SAR principles suggest that the length and nature of the alkyl substituent at the C5 position can significantly modulate the biological properties of 2-amino-1,3,4-thiadiazole derivatives. For example, in the context of antimicrobial activity, the lipophilicity conferred by the alkyl chain can be critical for membrane interaction and penetration.

Comprehensive Spectroscopic and Advanced Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR analysis of 5-Undecyl-1,3,4-thiadiazol-2-amine provides a detailed map of the hydrogen atoms, particularly confirming the presence and structure of the long undecyl chain and the amine group attached to the thiadiazole ring. researchgate.net In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the undecyl group dominate the aliphatic region. researchgate.net

A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is also a key feature. researchgate.net The specific chemical shifts and multiplicities are crucial for confirming the structure. For instance, a study characterized the compound and reported distinct signals for the terminal methyl group, the long chain of methylene (B1212753) groups, the methylene group adjacent to the thiadiazole ring, and the amine protons. researchgate.net

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 6.99 | s (singlet) | 2H | NH₂ | researchgate.net |

| 2.77 | t (triplet) | 2H | -CH₂- (adjacent to thiadiazole ring) | researchgate.net |

| 1.77 | qi (quintet) | 2H | -CH₂- (β to thiadiazole ring) | researchgate.net |

| 1.25 | m (multiplet) | 16H | -(CH₂)₈- | researchgate.net |

| 0.86 | t (triplet) | 3H | -CH₃ | researchgate.net |

s = singlet, t = triplet, qi = quintet, m = multiplet

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum is characterized by signals in both the aliphatic and aromatic/heteroaromatic regions. researchgate.netgrowingscience.com

The undecyl chain produces a series of signals in the upfield region (typically 14-32 ppm). The terminal methyl carbon (-CH₃) appears at approximately 14 ppm, while the numerous methylene (-CH₂) carbons of the chain resonate between 22 and 32 ppm. researchgate.net The most characteristic signals are those of the two carbon atoms within the 1,3,4-thiadiazole (B1197879) ring, which are significantly deshielded and appear in the 148-169 ppm range, confirming the heterocyclic structure. growingscience.comdergipark.org.tr

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm | Reference |

|---|---|---|

| C=N (Thiadiazole ring) | 148 - 169 | growingscience.comdergipark.org.tr |

| C-S (Thiadiazole ring) | 148 - 169 | growingscience.comdergipark.org.tr |

While one-dimensional NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings through bonds. In this compound, COSY would show correlations between the adjacent methylene protons along the undecyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically over 2-3 bonds). For this molecule, HMBC is invaluable for confirming the attachment of the undecyl chain to the thiadiazole ring. It would show a correlation between the protons on the methylene group adjacent to the ring (at ~2.77 ppm) and the carbon atoms within the heterocyclic ring, providing unambiguous proof of the C-C bond between the alkyl chain and the thiadiazole core. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.netgrowingscience.comdergipark.org.tr The presence of the primary amine is indicated by N-H stretching vibrations, while the long alkyl chain is confirmed by C-H stretching bands. growingscience.comdergipark.org.tr The thiadiazole ring itself gives rise to specific C=N and C-S stretching vibrations. growingscience.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3072 - 3400 | N-H stretching | Primary Amine (-NH₂) | growingscience.com |

| 2850 - 2960 | C-H stretching | Alkyl Chain (-CH₂, -CH₃) | dergipark.org.tr |

| 1590 - 1636 | C=N stretching | Thiadiazole Ring | growingscience.com |

| ~1495 | N-H bending | Primary Amine (-NH₂) | dergipark.org.tr |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₃H₂₅N₃S), HRMS would be used to measure the molecular ion peak and confirm that its experimental mass matches the calculated theoretical mass. mdpi.comamadischem.com This analysis provides definitive proof of the compound's elemental composition. mdpi.com Mass spectrometry also reveals fragmentation patterns, where the molecule breaks apart in a predictable way, offering further structural clues. A common fragmentation pathway would involve the cleavage of the long undecyl chain. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring

UV-Vis spectroscopy measures the electronic transitions within a molecule. The 1,3,4-thiadiazole ring system contains π-electrons and heteroatoms with non-bonding electrons (n-electrons). growingscience.comdergipark.org.tr The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions within the conjugated heterocyclic system. growingscience.comdergipark.org.tr These absorption characteristics can be monitored to study the compound's interactions with other molecules or metal ions. researchgate.net

Elementaranalyse zur Reinheits- und Zusammensetzungsüberprüfung

Die Elementaranalyse ist eine grundlegende Technik zur Überprüfung der stöchiometrischen Formel einer synthetisierten Verbindung und zur Bestimmung ihrer Reinheit. Bei 5-Undecyl-1,3,4-thiadiazol-2-amin, mit der Summenformel C13H25N3S, liefert die Elementaranalyse die prozentuale Zusammensetzung von Kohlenstoff (C), Wasserstoff (H), Stickstoff (N) und Schwefel (S). amadischem.comsigmaaldrich.com

Die theoretischen prozentualen Anteile für C13H25N3S werden wie folgt berechnet:

Kohlenstoff (C): 61,13 %

Wasserstoff (H): 9,86 %

Stickstoff (N): 16,45 %

Schwefel (S): 12,55 %

In der Forschung durchgeführte experimentelle Analysen für ähnliche 1,3,4-Thiadiazol-Derivate haben gezeigt, dass die gefundenen Werte typischerweise innerhalb einer engen Fehlergrenze von ±0,4 % der theoretischen Werte liegen, was die erfolgreiche Synthese und hohe Reinheit der Verbindungen bestätigt. rasayanjournal.co.inmdpi.com Beispielsweise wurden für eine Reihe von 5-(4-substituierten Phenyl)-1,3,4-thiadiazol-2-aminen die C, H, N und S-Analysen innerhalb von ±0,5 % der theoretischen Werte ermittelt. rasayanjournal.co.in

Tabelle 1: Theoretische Elementzusammensetzung von 5-Undecyl-1,3,4-thiadiazol-2-amin

| Element | Symbol | Atomgewicht | Anzahl der Atome | Gesamtmasse | Prozentuale Zusammensetzung (%) |

| Kohlenstoff | C | 12,01 | 13 | 156,13 | 61,13 |

| Wasserstoff | H | 1,01 | 25 | 25,25 | 9,86 |

| Stickstoff | N | 14,01 | 3 | 42,03 | 16,45 |

| Schwefel | S | 32,07 | 1 | 32,07 | 12,55 |

| Gesamt | 255,48 | 100,00 |

Chromatographische Techniken zur Reaktionsüberwachung und Aufreinigung (z. B. Dünnschichtchromatographie)

Die Dünnschichtchromatographie (DC) ist ein unverzichtbares Werkzeug bei der Synthese von 5-Undecyl-1,3,4-thiadiazol-2-amin und seinen Derivaten. Sie wird hauptsächlich zur Überwachung des Reaktionsfortschritts und zur Überprüfung der Reinheit des Endprodukts eingesetzt. rasayanjournal.co.injmchemsci.com

Bei der Synthese von 1,3,4-Thiadiazol-Derivaten wird der Reaktionsverlauf häufig durch DC auf Kieselgelplatten verfolgt. mdpi.comnih.gov Die Platten werden unter UV-Licht visualisiert, um die Flecken der Ausgangsmaterialien, Zwischenprodukte und des Endprodukts zu identifizieren. mdpi.com Der Retentionsfaktor (Rf-Wert), der das Verhältnis der von der Substanz zurückgelegten Strecke zur vom Lösungsmittelfront zurückgelegten Strecke darstellt, ist eine charakteristische Eigenschaft für eine bestimmte Verbindung in einem gegebenen Lösungsmittelsystem.

Beispielsweise wurde bei der Synthese von N-(5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituiertesamino)acetamid-Derivaten der Reaktionsfortschritt mittels DC überwacht. nih.gov In ähnlicher Weise wurde bei der Synthese von (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) der Reaktionsfortschritt durch wiederholte Untersuchung mittels Dünnschichtchromatographie (DC) beobachtet. jmchemsci.com Die Reinheit der synthetisierten Verbindungen wird oft durch das Vorhandensein eines einzelnen Flecks auf dem DC-Chromatogramm bestätigt. rasayanjournal.co.in

Fortschrittliche mikroskopische Techniken für Materialstudien (z. B. Rasterelektronenmikroskopie für Oberflächenwechselwirkungen)

Die Rasterelektronenmikroskopie (REM) ist eine leistungsstarke Technik zur Untersuchung der Oberflächenmorphologie von Materialien im Mikrometer- bis Nanometerbereich. Im Zusammenhang mit 5-Undecyl-1,3,4-thiadiazol-2-amin und verwandten Verbindungen wird die REM insbesondere zur Untersuchung ihrer Wirkung als Korrosionsinhibitoren eingesetzt. researchgate.netresearchgate.net

Wenn Stahl in eine korrosive saure Lösung getaucht wird, zeigt die REM-Analyse eine raue und beschädigte Oberfläche mit tiefen Löchern und Poren. rsc.org Nach Zugabe eines Inhibitors wie 2-Amino-5-alkyl-1,3,4-thiadiazol-Verbindungen zeigt die REM-Aufnahme eine deutlich glattere Oberfläche. researchgate.netrsc.org Dies deutet auf die Bildung eines schützenden Films auf der Metalloberfläche hin, der die Korrosion verhindert. researchgate.net Die Wirksamkeit des Inhibitors kann visuell durch den Vergleich der Oberflächenmorphologie von unbehandeltem und behandeltem Stahl beurteilt werden.

Studien haben gezeigt, dass die Länge der Alkylkette, wie die Undecylgruppe in 5-Undecyl-1,3,4-thiadiazol-2-amin, eine wichtige Rolle für die Hemmwirkung spielt. researchgate.netresearchgate.net Längere Alkylketten führen tendenziell zu einer besseren Oberflächenbedeckung und einem dichteren Schutzfilm, was zu einer erhöhten Korrosionsbeständigkeit führt. researchgate.net

Elektrochemische Charakterisierungsmethoden für das Redoxverhalten (z. B. elektrochemische Impedanzspektroskopie)

Die elektrochemische Impedanzspektroskopie (EIS) ist eine empfindliche und zerstörungsfreie Technik zur Untersuchung der elektrochemischen Eigenschaften von Materialien und ihrer Grenzflächen. pineresearch.com Sie wird ausgiebig zur Bewertung der Leistung von Korrosionsinhibitoren, einschließlich 5-Undecyl-1,3,4-thiadiazol-2-amin, eingesetzt. researchgate.netresearchgate.net

Ein EIS-Experiment beinhaltet das Anlegen eines kleinen sinusförmigen Wechselstrompotentials an eine elektrochemische Zelle und die Messung der resultierenden Stromantwort. pineresearch.com Die Daten werden typischerweise als Nyquist-Diagramme dargestellt, die den Imaginärteil der Impedanz gegen den Realteil auftragen. Aus diesen Diagrammen können verschiedene Parameter abgeleitet werden, darunter der Ladungsdurchtrittswiderstand (Rct) und die Doppelschichtkapazität (Cdl).

Bei Korrosionsstudien weist ein größerer Durchmesser des Halbkreises im Nyquist-Diagramm auf einen höheren Ladungsdurchtrittswiderstand und damit auf eine bessere Korrosionsinhibierung hin. researchgate.net Studien zu 2-Amino-5-alkyl-1,3,4-thiadiazol-Verbindungen haben gezeigt, dass mit zunehmender Konzentration des Inhibitors und mit zunehmender Länge der Alkylkette der Durchmesser der Nyquist-Diagramme zunimmt. researchgate.net Dies bestätigt, dass die Inhibitormoleküle an der Metalloberfläche adsorbieren und eine Schutzschicht bilden, die den Ladungsdurchtritt und damit den Korrosionsprozess behindert. researchgate.netresearchgate.net Die Adsorption dieser Moleküle folgt oft dem Langmuir-Adsorptionsisothermenmodell. researchgate.net

Tabelle 2: In diesem Artikel erwähnte chemische Verbindungen

| Verbindungsname |

| 5-Undecyl-1,3,4-thiadiazol-2-amin |

| N-(5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituiertesamino)acetamid |

| (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) |

| 2-Amino-5-alkyl-1,3,4-thiadiazol |

Computational Chemistry and in Silico Modeling of 5 Undecyl 1,3,4 Thiadiazol 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the molecule's energy at various conformations, DFT can identify the lowest energy state, which corresponds to the most stable geometry.

For derivatives of 2-amino-5-alkyl-1,3,4-thiadiazole, DFT calculations have been performed to find a relationship between their molecular structures and their observed properties. researchgate.net These calculations are often carried out using specific functionals, such as B3LYP and CAM-B3LYP, with a particular basis set like 6-311++G(d,p), to ensure accuracy. researchgate.net The results of these calculations can then be correlated with experimental data. researchgate.net In the context of similar heterocyclic compounds, DFT has been used to calculate the energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is an indicator of chemical reactivity and stability. nih.gov For instance, a lower energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to attract nucleophiles and electrophiles, respectively.

In studies of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, MEP plots have been used to predict the active sites responsible for their interaction with other molecules or surfaces. researchgate.net These analyses, supported by Mulliken and natural population analyses, help in identifying the regions of a molecule that are most likely to engage in chemical reactions or intermolecular interactions. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. This method is instrumental in drug discovery and design, as it can forecast the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Binding Affinity and Interaction Modes with Biological Macromolecules

Molecular docking studies on various 1,3,4-thiadiazole (B1197879) derivatives have been conducted to evaluate their binding affinities and interaction mechanisms with biological macromolecules. ijpsjournal.comnih.gov For example, derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) kinase to predict their potential as anticancer agents. ijpsjournal.com The docking results provide a score that estimates the binding energy, with lower scores generally indicating a stronger interaction. nih.gov These simulations can also reveal the specific amino acid residues within the receptor's binding site that interact with the ligand, providing a detailed picture of the binding mode. psu.edu

| Compound Class | Target Protein | Docking Software | Observed Binding Affinity Range (kcal/mol) |

|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | Not Specified | -5.4 to -8.0 nih.gov |

| 1,3,4-Thiadiazole derivatives | Peptide Deformylase (1G27) | Schrödinger LLC (GLIDE XP) | -4.0 to -7.1 psu.edu |

| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives | Antioxidant Target (3VB8) | Not Specified | -6.9 to -7.7 derpharmachemica.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a molecule or a ligand-receptor complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

MD simulations have been used to study the stability of complexes formed between 1,3,4-thiadiazole derivatives and their target proteins. nih.goverciyes.edu.tr For instance, simulations of benzimidazole-thiadiazole hybrids complexed with 14-α demethylase (CYP51) have been run for 100 nanoseconds to examine the stability of the interaction. erciyes.edu.tr By analyzing the trajectory, researchers can understand the flexibility of the protein-ligand system and the hydrogen bond exchanges that occur over time, which are crucial for the stability of the complex. erciyes.edu.tr In some cases, MD simulations have shown that the binding of an inhibitor can significantly decrease the mobility of the enzyme, suggesting a mechanism of action that involves preventing essential conformational changes required for its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

Development of 2D and 3D-QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D-QSAR: Two-dimensional QSAR models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include topological, constitutional, and physicochemical properties. For a series of 1,3,4-thiadiazole derivatives, a typical 2D-QSAR study involves generating a model through methods like Multiple Linear Regression (MLR). For instance, a study on 1,3,4-thiadiazole tethered coumarin (B35378) derivatives as antiproliferative agents developed a 2D-QSAR model with a squared correlation coefficient (r²) of 0.93, indicating a strong correlation between the selected descriptors and the biological activity. Current time information in Houston, TX, US. Similarly, a QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol analogues as PIM1 and PIM2 inhibitors established models with high coefficients of determination (R² = 0.726 and 0.825, respectively). nih.gov These models help in predicting the activity of new, unsynthesized compounds and understanding which structural features are important for activity.

3D-QSAR: Three-dimensional QSAR models consider the 3D structure of molecules and their interaction fields. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric and electrostatic (in CoMFA) fields, as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) around a set of aligned molecules.

A study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors developed 3D-QSAR models that suggested that bulky and/or hydrophobic groups, along with specific electrostatic contributions, would be favorable for better inhibitory activity. chemscene.com Another 3D-QSAR study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides as antifungal agents yielded a statistically reliable CoMFA model (r² = 0.8) that was used to design a new compound with good antifungal activity. nih.gov For 5-Undecyl-1,3,4-thiadiazol-2-amine, the long undecyl chain would be a significant factor in the steric and hydrophobic fields of a 3D-QSAR model.

Statistical Validation and Applicability Domain Analysis

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation.

Statistical Validation: Internal validation techniques, such as leave-one-out (LOO) cross-validation, are commonly used. In this method, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for all compounds. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness. A q² value greater than 0.5 is generally considered indicative of a valid model. nih.gov For example, a 3D-QSAR study on PIM2 inhibitors reported a CoMSIA model with a q² of 0.62. researchgate.net

External validation is also crucial, where the model's predictive ability is tested on a set of compounds (test set) that were not used in the model development (training set). The predictive ability is often expressed as a predictive r² (pred_r²). A 3D-QSAR study on PIM-1 inhibitors reported a model with a pred_r² value of 0.8714. chemscene.com The Y-randomization test is another validation method used to ensure the model is not a result of chance correlation by repeatedly shuffling the activity data and rebuilding the model. researchgate.net

| QSAR Study Focus | Model Type | r² / R² | q² / Q² | pred_r² / R²test | Source |

|---|---|---|---|---|---|

| Antiproliferative Agents | 2D-QSAR | 0.93 | 0.92 | - | Current time information in Houston, TX, US. |

| PIM-1 Inhibitors | 3D-QSAR (GA-Model 1) | - | 0.7523 | 0.8714 | chemscene.com |

| PIM2 Inhibitors | 3D-QSAR (CoMSIA) | 0.90 | 0.62 | 0.96 | researchgate.net |

| PIM1 Inhibitors | 2D-QSAR (MLR) | 0.726 | 0.60 | 0.84 | nih.gov |

Applicability Domain (AD) Analysis: The AD of a QSAR model defines the chemical space in which the model can make reliable predictions. It is a critical component for regulatory acceptance of QSAR models. orgchemres.org One common method to define the AD is the leverage approach, which uses a Williams plot to visualize the standardized residuals versus the leverage values (hat values) of the compounds. researchgate.net Compounds with high leverage values are influential on the model's construction and may be outside the AD. This ensures that predictions are only made for compounds that are similar to those used to build the model. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. Various software and web tools, such as SwissADME and AdmetSAR, are used for these predictions. semanticscholar.orgresearchgate.net

For a compound like this compound, key ADME properties would be predicted:

Absorption: Parameters like Caco-2 cell permeability (for intestinal absorption) and human intestinal absorption (HIA) are evaluated. The high lipophilicity (LogP ≈ 4.19) of the undecyl group would likely lead to good absorption.

Distribution: The blood-brain barrier (BBB) penetration is a key distribution parameter. In silico models predict whether a compound is likely to cross the BBB. Studies on other thiadiazole derivatives have shown that their BBB values can be within acceptable ranges for CNS-inactive agents. semanticscholar.org

Metabolism: Prediction of metabolism often involves identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Studies on various 1,3,4-thiadiazole derivatives have shown that they can possess acceptable ADME profiles, making them promising candidates for further development. nih.govnih.govnih.gov

| ADME Parameter | Predicted Property | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of absorption after oral administration. | High HIA suggests good oral bioavailability. |

| Caco-2 Permeability | Rate of transport across Caco-2 cell monolayers. | Predicts intestinal absorption. |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross from the bloodstream into the brain. | Crucial for CNS drugs and for avoiding CNS side effects in non-CNS drugs. |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes. | Important for predicting drug-drug interactions. |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | Compounds complying with this rule are more likely to be orally bioavailable. researchgate.net |

Cheminformatics and Virtual Screening Methodologies

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key cheminformatics technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target.

The process often begins with building a library of compounds, which can be real or virtual. For this compound, related structures could be generated by modifying the undecyl chain or substituting the amine group. These virtual libraries can then be screened.

Ligand-based virtual screening uses the knowledge of known active molecules. If a set of active 1,3,4-thiadiazoles is known, a pharmacophore model can be built to define the essential 3D arrangement of features required for activity. This model is then used to screen databases for compounds that match the pharmacophore. amadischem.com

Structure-based virtual screening requires the 3D structure of the biological target (e.g., an enzyme or receptor). Molecular docking is the most common method, where compounds are computationally placed into the binding site of the target. A scoring function is used to estimate the binding affinity. For example, derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine were docked against the Epidermal Growth Factor Receptor (EGFR) kinase to evaluate their potential as anti-cancer agents. researchgate.net In another study, 1,3,4-thiadiazole derivatives were screened against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), leading to the identification of several promising hits. amadischem.com

Following virtual screening, the top-ranked compounds are often subjected to more rigorous computational analysis, such as molecular dynamics simulations, to study the stability of the ligand-protein complex over time before proceeding to chemical synthesis and biological testing. mdpi.com

Investigations into the Biological Activities and Molecular Mechanisms Pre Clinical Focus

Antimicrobial Activities and Spectrum

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a cornerstone in the development of novel antimicrobial agents. nih.gov Derivatives of this structure have demonstrated a broad spectrum of activity against various pathogenic microorganisms. nih.gov The lipophilic nature of long alkyl chains, such as the undecyl group, is often associated with enhanced antimicrobial efficacy.

Derivatives of 2-amino-1,3,4-thiadiazole have been widely investigated for their antibacterial properties. Studies on various substituted 1,3,4-thiadiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant antibacterial activity. rasayanjournal.co.in Specifically, fluorinated and chlorinated versions of these compounds have shown potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.govdovepress.com

While data specifically on the 5-undecyl substituted compound is limited, research on related structures provides insight. For example, N-decyl and N-undecyl derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, an isostere of the thiadiazole , have shown strong activity against Mycobacterium kansasii. mdpi.com Furthermore, studies on 2,5-disubstituted 1,3,4-thiadiazoles derived from fatty acids have reported inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole (B1197879) Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant antibacterial activity | rasayanjournal.co.in |

| Fluorinated/chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis | MIC: 20–28 µg/mL | nih.govdovepress.com |

| 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole | S. aureus | Good antimicrobial activity | nih.gov |

| 5-(nitroaryl)-1,3,4-thiadiazoles | Gram-positive and Gram-negative strains | Potent activity | neliti.com |

The antifungal potential of the 1,3,4-thiadiazole scaffold is well-documented. nih.gov Various derivatives have shown efficacy against a range of pathogenic fungi, including Candida species and molds like Aspergillus niger and Aspergillus fumigatus. neliti.comnih.govnih.gov For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown notable antifungal activity. rasayanjournal.co.in

A derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been identified as a potent agent against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov Additionally, nitroheteroaryl-1,3,4-thiadiazole derivatives have demonstrated inhibitory effects on the growth of A. fumigatus in a dose-dependent manner. mjima.org

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | A. niger, C. albicans | Significant antifungal activity | rasayanjournal.co.in |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | MIC: 8 to 96 μg/ml | nih.gov |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | C. albicans, Candida spp., C. neoformans, A. niger, A. fumigatus | MIC: <0.048-6.25 µg/ml | nih.gov |

| N-(2-methoxyethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | A. fumigatus | IC₅₀: 43.39 µM | mjima.org |

The 2-amino-1,3,4-thiadiazole structure is a promising scaffold for the development of antileishmanial agents. mdpi.com A number of derivatives have been synthesized and evaluated for their in vitro activity against both the promastigote and amastigote forms of Leishmania major. nih.govnih.govbrieflands.com

Specifically, novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have exhibited good anti-leishmanial activity. nih.gov In one study, the 4-methylbenzyl analog of this series was found to be the most active against promastigotes and also significantly reduced the number of intracellular amastigotes. nih.gov Another study on 5-(nitroheteroaryl)-1,3,4-thiadiazole-2-amines bearing acyclic amines at the C-2 position also reported potent activity against L. major. nih.gov

The mechanisms through which 1,3,4-thiadiazole derivatives exert their antimicrobial effects are varied. One proposed mechanism is the disruption of the microbial cell wall. nih.gov For example, a 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol derivative was found to interfere with cell wall biogenesis in fungi, leading to an inability to maintain cell shape, increased cell size, and the formation of giant cells. nih.gov This was associated with disturbances in chitin (B13524) and β(1→3) glucan distribution. nih.gov

Another key mechanism is enzyme inhibition. Some 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, have been shown to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. mdpi.com Furthermore, recent studies on isosteric 1,3,4-oxadiazoles and their thiadiazole counterparts with C5-C9 alkylamino substitutions have demonstrated that their antimycobacterial activity stems from the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for mycobacterial cell wall biosynthesis. nih.gov Electron microscopy studies on A. fumigatus treated with nitroheteroaryl-1,3,4-thiadiazoles have revealed deformation of hyphae, depletion of cellular contents, and destruction of the cell membrane and membranous organelles. mjima.org

Anti-Inflammatory Modulatory Effects (in vitro and non-human in vivo models)

In addition to antimicrobial properties, the 1,3,4-thiadiazole scaffold has been explored for its anti-inflammatory potential. mdpi.com Various derivatives have been synthesized and shown to possess anti-inflammatory and analgesic activities. nih.gov

A significant mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Several studies have investigated 1,3,4-thiadiazole derivatives as COX inhibitors.

A series of thiadiazole-thiazolidinone hybrids were designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov One of the most promising compounds from this series demonstrated potent COX-2 inhibition with an IC₅₀ value of 70 nM. nih.gov Molecular docking studies have supported the interaction of these compounds with the active sites of both COX-2 and 15-LOX. nih.gov Other research on 2,6-diaryl-imidazo[2,1-b] nih.govneliti.comresearchgate.netthiadiazole derivatives also identified compounds with significant anti-inflammatory activity, with molecular docking studies indicating a higher inhibition of COX-2 compared to the standard drug diclofenac. mdpi.com Furthermore, some 2-amino-1,3,4-thiadiazole derivatives have been specifically designed to target the COX-2 enzyme, showing promising anti-inflammatory and analgesic effects. nih.gov

Anticancer Activities (in vitro cell line studies and non-human tumor models)

There is no specific information available in the scientific literature regarding the in vitro anticancer activities of 5-Undecyl-1,3,4-thiadiazol-2-amine. Studies on other 1,3,4-thiadiazole derivatives have shown promising results. For instance, various 5-aryl substituted derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, colon, and liver cancer. nih.govrasayanjournal.co.inmdpi.commdpi.com The mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.govfarmaceut.org

No studies were found that specifically investigated the impact of this compound on the proliferation and viability of cancer cells. Research on other analogues, such as those with aryl or heterocyclic substitutions at the 5-position, has shown inhibition of cancer cell growth. nih.govderpharmachemica.com

There is no available data on the ability of this compound to induce apoptosis or modulate cell cycle dynamics in cancer cell lines. In contrast, other 1,3,4-thiadiazole compounds have been shown to trigger apoptotic pathways, often characterized by an increased Bax/Bcl-2 ratio and activation of caspases. nih.govnih.gov

Specific inhibitory activity of this compound against oncogenesis-related enzymes like Carbonic Anhydrase IX (CA IX) and Lysine-Specific Demethylase 1 (LSD1) has not been reported. The 1,3,4-thiadiazole scaffold is known to be a basis for the design of CA inhibitors, although the most potent inhibitors typically feature a sulfonamide group, which is absent in the target compound. nih.gov Some novel 1,3,4-thiadiazole derivatives have been identified as LSD1 inhibitors. nih.gov

No studies have been published detailing the interaction of this compound with calf thymus DNA (CT-DNA). Research on other 5-substituted-1,3,4-thiadiazol-2-amines has indicated that they can bind to CT-DNA, suggesting a potential mechanism of action for their biological activities. nih.govsemanticscholar.orgnih.govresearchgate.netrsc.org

Antioxidant Properties (in vitro assays)

There is a lack of published research on the in vitro antioxidant properties of this compound. Many other 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antioxidant potential using various assays, such as DPPH radical scavenging. nih.govsaudijournals.comderpharmachemica.com

Enzyme Inhibition Studies (e.g., α-glucosidase, carbonic anhydrase)

No specific data exists for the inhibition of α-glucosidase or general carbonic anhydrases by this compound. However, the 1,3,4-thiadiazole core is a feature in many compounds designed and synthesized as α-glucosidase inhibitors. nih.govmdpi.comnih.govresearchgate.net Similarly, various 1,3,4-thiadiazole derivatives have been extensively studied as inhibitors of different carbonic anhydrase isoforms. nih.govbiopolymers.org.uaresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Influence of the Undecyl Alkyl Chain Length on Biological Activity and Molecular Interactions

The length of the alkyl chain at the 5-position of the thiadiazole ring is a critical determinant of biological activity. Studies on analogous 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated that lipophilicity, conferred by the alkyl chain, plays a pivotal role in their mechanism of action.

For instance, in a series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, the antitubercular activity was found to be directly influenced by the length of the alkyl substituent. The most potent compounds in this series possessed alkyl chains with 10 to 12 carbon atoms. mdpi.com Specifically, the N-dodecyl, N-undecyl, and N-decyl derivatives exhibited significant activity against various Mycobacterium strains. mdpi.com

Similarly, research on 2,5-disubstituted 1,3,4-thiadiazoles has highlighted the importance of a long lipophilic chain for antimicrobial properties. The insertion of a long alkenyl or hydroxyalkenyl chain at the fifth position of the 1,3,4-thiadiazole ring has been shown to be a useful strategy in synthesizing biologically active compounds. nih.govarabjchem.org For example, derivatives with a hydroxyalkenyl chain at C-5 demonstrated good antibacterial activity, with potency comparable to the reference drug chloramphenicol (B1208) against Klebsiella pneumoniae. nih.gov

A study focusing on acetyl- and butyrylcholinesterase inhibition found that among a series of 5-aryl-1,3,4-oxadiazoles and their thiadiazole isosteres decorated with a dodecyl group, the compound N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was the most potent inhibitor of acetylcholinesterase (AChE). nih.govnih.gov This underscores the favorable contribution of a long alkyl chain, such as the undecyl or dodecyl group, to the biological activity of these heterocyclic compounds.

The data suggests that the undecyl chain of 5-Undecyl-1,3,4-thiadiazol-2-amine likely contributes to increased lipophilicity, which can enhance its ability to permeate biological membranes and interact with hydrophobic pockets of target enzymes or receptors.

Effects of Substituent Variations at the 5-Position of the Thiadiazole Ring

Variations of the substituent at the 5-position of the 1,3,4-thiadiazole ring have a profound impact on the biological activity spectrum and potency. The nature of this substituent can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

For example, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the introduction of an arylamino substituent at the C-5 position was found to alter the antimicrobial spectrum. nih.gov Specifically, a nitro derivative exhibited activity against S. aureus, while tolylamino derivatives showed activity against Gram-negative bacteria or fungi, depending on the substitution pattern. nih.gov

Further studies have shown that the nature and position of substituents on a phenyl ring at the 5-position can significantly change biological activity. nih.gov Chlorosubstituted derivatives have demonstrated greater activity in certain assays compared to methylated ones. nih.gov In another example, the replacement of a pyridine (B92270) group at the 5-position with a phenyl group led to a loss of activity against Bloom helicase, while changing the pyridine nitrogen from the 4-position to the 2-position also resulted in inactivity. nih.gov Interestingly, a 3-pyridine analog retained comparable activity. nih.gov

The introduction of a nitroheteroaryl group, such as 5-nitrofuran or 5-nitrothiophene, at the 5-position has been explored for antileishmanial activity. tandfonline.com The most active derivatives in this series were analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. tandfonline.com

The following table summarizes the effect of different substituents at the 5-position on the biological activity of 1,3,4-thiadiazole derivatives.

| 5-Position Substituent | Biological Activity | Reference |

| Arylamino | Can alter the antimicrobial spectrum | nih.gov |

| Chloro-substituted phenyl | Greater activity than methylated phenyl in some assays | nih.gov |

| Phenyl (vs. Pyridin-4-yl) | Loss of Bloom helicase inhibitory activity | nih.gov |

| 5-Nitrofuran/5-Nitrothiophene | Antileishmanial activity | tandfonline.com |

| Dihydropyrimidine | Moderate antibacterial activity | nih.gov |

These findings collectively indicate that the substituent at the 5-position is a key determinant of the biological activity profile of 1,3,4-thiadiazole derivatives.

Role of Modifications to the 2-Amine Group on Potency and Selectivity

Modifications to the 2-amino group of the 1,3,4-thiadiazole ring are crucial for modulating potency and selectivity. The free amino group itself can be essential for activity, and its substitution can lead to varied outcomes.

For instance, one study found that a free amine group conferred the maximum antibacterial activity, and substitution of this group decreased the activity in the order: methyl > ethyl > phenyl. nih.gov In contrast, another study on antitrypanosomal agents found that extending from the 2-amino-1,3,4-thiadiazole core, which establishes key interactions, with various substituents led to improved inhibitory effects. acs.org

In the context of anticancer agents, new 1,3,4-thiadiazole derivatives were synthesized where the 2-amino group was part of a larger thioacetamide (B46855) linker. nih.gov One such compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide , was found to inhibit the Abl protein kinase and showed selective activity against the Bcr-Abl positive K562 cell line. nih.gov Molecular modeling suggested that the nitrothiazole moiety played a key role in binding to the target. nih.gov

Research on antileishmanial agents showed that acyclic amine substituents at the C-2 position of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole resulted in potent derivatives, with hydroxypropylamino- and methoxypropylamino- analogs being the most active. tandfonline.com

The table below illustrates the impact of modifications at the 2-amine position.

| 2-Amine Modification | Effect on Biological Activity | Reference |

| Free amine | Maximum antibacterial activity in one study | nih.gov |

| Methyl, Ethyl, Phenyl substitution | Decreased antibacterial activity in the order methyl > ethyl > phenyl | nih.gov |

| Thioacetamide linker with N-aryl group | Potent and selective antitumor agents | nih.gov |

| Acyclic amines (e.g., hydroxypropylamino) | Potent antileishmanial activity | tandfonline.com |

| N-dodecyl substitution | Potent acetylcholinesterase inhibition | nih.govnih.gov |

These examples demonstrate that the 2-amino group is a versatile position for modification to fine-tune the potency and selectivity of 1,3,4-thiadiazole-based compounds for a variety of biological targets.

Establishment of Correlations Between Molecular Descriptors and Observed Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in establishing correlations between the physicochemical properties (molecular descriptors) of 1,3,4-thiadiazole derivatives and their observed biological activities. These studies provide a quantitative framework for understanding the SAR and for predicting the activity of new analogs.

For antiproliferative activity, QSAR studies have indicated that phospholipophilicity and the electronic properties of the 2-amino-1,3,4-thiadiazole moiety are the main factors influencing the effects of the compounds. researchgate.net Three-dimensional (3D)-QSAR studies on antitrypanosomal 1,3,4-thiadiazole-2-arylhydrazone derivatives have highlighted the importance of electrostatic and steric fields in determining their inhibitory activity against Trypanosoma cruzi. chalcogen.ro

In the context of carbonic anhydrase IX inhibitors, a QSAR study found that molecular polarizability was not a favorable contributor to activity. tandfonline.com On the other hand, branching, increasing the length and complexity of the ring substituent, and the presence of a hydrogen atom on the benzylic carbon could increase the inhibitory activity. tandfonline.com

For PIM-1 kinase inhibitors based on a 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold, 3D-QSAR models suggested that more bulky and/or hydrophobic groups at certain positions, along with specific electrostatic contributions, would be favorable for better inhibition. researchgate.netsemanticscholar.org

The following table presents key molecular descriptors and their influence on the biological activity of 1,3,4-thiadiazole derivatives based on various QSAR studies.

| Molecular Descriptor | Influence on Biological Activity | Biological Target/Activity | Reference |

| Phospholipophilicity | Main influencing factor | Antiproliferative effects | researchgate.net |

| Electronic Properties (partial charge) | Main influencing factor | Antiproliferative effects | researchgate.net |

| Electrostatic and Steric Fields | Determine inhibitory activity | Trypanosoma cruzi inhibition | chalcogen.ro |

| Molecular Polarizability | Not a favorable contributor | Carbonic Anhydrase IX inhibition | tandfonline.com |

| Branching and Length of Substituent | Increases inhibitory activity | Carbonic Anhydrase IX inhibition | tandfonline.com |

| Bulkiness/Hydrophobicity | Favorable for better inhibition | PIM-1 kinase inhibition | researchgate.netsemanticscholar.org |

These QSAR models provide valuable insights into the structural requirements for biological activity and serve as a guide for the rational design of more potent and selective compounds.

Rational Design Principles for Optimized Biological Profiles

The insights gained from SAR and QSAR studies have paved the way for the rational design of 1,3,4-thiadiazole derivatives with optimized biological profiles. The goal of rational design is to systematically modify the chemical structure to enhance desired properties, such as potency and selectivity, while minimizing off-target effects.

One key principle is the use of bioisosteric replacement. The 1,3,4-thiadiazole ring itself is considered a bioisostere of the pyrimidine (B1678525) ring, which is a component of nucleobases, suggesting a potential to interfere with DNA replication processes. nih.gov Similarly, the 1,3,4-thiadiazole moiety has been used to replace the thiazole (B1198619) moiety in a bioisosteric manner. nih.gov

Structure-based rational design, which utilizes the three-dimensional structure of the biological target, is a powerful approach. For example, new 2,3-dihydro-1,3,4-thiadiazole derivatives have been designed as VEGFR-2 inhibitors based on a ligand-based drug design approach. rsc.org The design involved using the thiadiazole moiety to occupy the hinge region of the enzyme, an amide group as a pharmacophore to occupy the DFG domain, and substituted phenyl rings as hydrophobic tails. rsc.org

Computational techniques such as molecular docking and molecular dynamics simulations are integral to rational design. mdpi.comresearchgate.net These methods help in predicting the binding modes of ligands to their target proteins and in understanding the molecular interactions that are crucial for activity. mdpi.com For instance, molecular docking studies of 1,3,4-thiadiazole derivatives with VEGFR-2 have provided insights into their molecular interactions, contributing to the rational design and understanding of their pharmacological profile. rsc.org

Key principles for the rational design of 1,3,4-thiadiazole derivatives include:

Modulation of Lipophilicity: Adjusting the length and nature of alkyl chains to optimize membrane permeability and interaction with hydrophobic pockets.

Strategic Substitution at the 5-Position: Introducing substituents that can form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with the target protein to enhance potency and selectivity.

Fine-tuning of the 2-Amine Group: Modifying this group to improve binding affinity and to introduce vectors for further functionalization.

Bioisosteric Replacements: Utilizing the thiadiazole ring or other parts of the molecule to mimic known active compounds while potentially improving pharmacokinetic properties.

Computational Modeling: Employing in silico tools to guide the design process, predict activity, and understand the mechanism of action at a molecular level.

By applying these principles, researchers can more efficiently navigate the chemical space to develop novel 1,3,4-thiadiazole-based compounds with enhanced therapeutic potential.

Potential Non Medical and Industrial Applications

Corrosion Inhibition in Metallurgy and Material Science

The integrity of metals is a critical concern in numerous industries, and corrosion presents a significant challenge, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, including 5-Undecyl-1,3,4-thiadiazol-2-amine, have demonstrated notable efficacy in protecting steel, particularly in acidic environments. researchgate.netuaeh.edu.mxresearchgate.net

Research has shown that 2-amino-5-undecyl-1,3,4-thiadiazole is an effective corrosion inhibitor for carbon steel when immersed in sulfuric acid solutions. researchgate.netresearchgate.net The effectiveness of this compound is attributed to its molecular structure, which facilitates strong adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents.

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface. This process involves the formation of a protective film that isolates the metal from the aggressive corrosive medium. researchgate.netresearchgate.net The adsorption is influenced by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons in the thiadiazole ring, which act as active centers for adsorption. ajchem-a.comjchemlett.com

Studies on similar 2-amino-5-alkyl-1,3,4-thiadiazole compounds indicate that the adsorption process follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface. The inhibitor molecules displace water molecules and other corrosive species from the surface, effectively blocking the active sites where corrosion reactions would typically occur. researchgate.net The formation of this stable, protective film is crucial for achieving high inhibition efficiency. researchgate.net

The molecular structure of an organic inhibitor plays a pivotal role in determining its corrosion inhibition efficiency. For 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, a key structural feature influencing their performance is the length of the alkyl chain. researchgate.netresearchgate.netajchem-a.com

Research has demonstrated a direct correlation between the length of the alkyl chain and the inhibition efficiency. researchgate.netresearchgate.net As the length of the alkyl chain increases, the inhibition efficiency generally improves. This is attributed to the larger surface area covered by the inhibitor molecule, which enhances the protective barrier. The undecyl group in this compound, being a relatively long alkyl chain, contributes to its effectiveness as a corrosion inhibitor. researchgate.net Theoretical studies using density functional theory (DFT) have supported these experimental findings, showing that a longer alkyl chain can lead to a more stable and protective adsorbed layer on the metal surface. ajchem-a.comresearchgate.net

Interactive Data Table: Corrosion Inhibition Efficiency of 2-Amino-5-alkyl-1,3,4-thiadiazole Derivatives